
4-Aminobenzophenone
Overview
Description
It is a yellow crystalline powder with a melting point of 121-124°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobenzophenone can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzophenone with tin and hydrochloric acid, followed by the reduction of the nitro group to an amino group . Another method involves the Friedel-Crafts acylation of aniline with benzoyl chloride, followed by reduction .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzophenone. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-benzoylbenzoic acid.
Reduction: The compound can be reduced to form 4-aminobenzhydrol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: 4-Benzoylbenzoic acid.
Reduction: 4-Aminobenzhydrol.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.
Scientific Research Applications
Photochemical Applications
4-Aminobenzophenone is widely used as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings, adhesives, and inks. The compound's photochemical properties facilitate the curing process of various materials, enhancing their durability and performance.
Case Study: Photopolymerization Processes
A study demonstrated that this compound effectively initiates the polymerization of acrylates under UV light, resulting in high conversion rates and improved mechanical properties of the resulting polymers .
Nonlinear Optical Materials
The compound has gained attention in the field of nonlinear optics due to its potential as a second-order nonlinear optical (NLO) material. The growth of high-quality single crystals of this compound has been investigated for applications in frequency doubling and other NLO processes.
Research on the growth of single crystals using the seeded Czochralski method revealed that the resulting crystals exhibit significant optical nonlinearity, making them suitable for applications in laser technology .
Pharmaceutical Applications
In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Its structural similarity to certain pharmacologically active compounds allows it to act as a precursor or intermediate in drug synthesis.
Case Study: Synthesis of Anticancer Agents
A synthetic pathway utilizing this compound was developed to create novel anticancer agents. The compound's reactivity was exploited to form derivatives that exhibited cytotoxicity against cancer cell lines, suggesting its utility in drug development .
Analytical Chemistry
The compound serves as an analytical reagent in various chemical analyses. Its ability to form stable complexes with metal ions has been utilized in spectrophotometric methods for the determination of trace metals.
Data Table: Spectrophotometric Analysis
Metal Ion | Detection Limit (mg/L) | Method Used |
---|---|---|
Lead | 0.05 | UV-Vis Spectroscopy |
Cadmium | 0.01 | UV-Vis Spectroscopy |
Material Science
In material science, this compound is employed as a component in the formulation of polymers and composites due to its thermal stability and compatibility with various matrices.
Case Study: Polymer Composite Development
Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 4-Aminobenzophenone involves its interaction with various molecular targets. In biochemical assays, it acts as a probe by binding to specific enzymes or receptors, allowing researchers to study their functions and interactions . The compound’s ability to undergo electrophilic aromatic substitution makes it useful in modifying other molecules for targeted applications .
Comparison with Similar Compounds
2-Aminobenzophenone: Similar in structure but with the amino group in the ortho position.
3-Aminobenzophenone: Similar in structure but with the amino group in the meta position.
4-Benzoylpyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness: 4-Aminobenzophenone is unique due to its para-substituted amino group, which allows for specific interactions and reactions that are not possible with its ortho or meta counterparts. This structural difference significantly influences its reactivity and applications in various fields .
Biological Activity
4-Aminobenzophenone (4-ABP) is a compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of benzophenone, characterized by an amino group at the para position of one of its phenyl rings. Its chemical formula is C13H11NO, and it exhibits properties that make it suitable for various applications in medicinal chemistry.
Anti-Inflammatory Activity
Research has demonstrated that 4-ABP exhibits significant anti-inflammatory properties. A notable study by Ottosen et al. (2018) reported that 4-ABP inhibits pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated human peripheral blood mononuclear cells (PBMC). The reported IC50 values were 159 nM for TNF-α and 226 nM for IL-1β . Further structure-activity relationship (SAR) studies revealed that certain analogues of 4-ABP exhibited even greater potency, with IC50 values as low as 4 nM for TNF-α inhibition .
Table 1: Anti-Inflammatory Activity of this compound and Analogues
Compound | Target Cytokine | IC50 (nM) |
---|---|---|
This compound | TNF-α | 159 |
This compound | IL-1β | 226 |
Analogue A | TNF-α | 4 |
Analogue B | IL-1β | 14 |
Antioxidant Activity
In addition to its anti-inflammatory effects, 4-ABP has been evaluated for its antioxidant properties. Khanum et al. synthesized various amine-containing benzophenone analogues and assessed their ability to scavenge free radicals. One analogue demonstrated a significant inhibition of TNF-α (54%) and IL-6 (97%) at a concentration of 10 μM, indicating a strong antioxidant potential alongside reduced cytotoxicity .
Anti-Cancer Activity
The anti-cancer properties of 4-ABP have also been investigated. A study conducted by Shashikanth et al. (2006) explored the effects of substituted benzophenone analogues on Ehrlich ascites tumor (EAT) cells. One specific compound demonstrated a remarkable anti-tumor activity of 61% in vitro, with an impressive survival rate of 86% in vivo over a period of 23 days . The underlying mechanism was linked to the activation of apoptotic pathways, including the overexpression of p53 and the activation of caspase-3.
Table 2: Anti-Cancer Activity of Benzophenone Derivatives
Compound | Cell Line | % Inhibition | Survival Rate (%) |
---|---|---|---|
Compound A | EAT Cells | 61 | - |
Compound B | EAT Cells | - | 86 (23 days) |
Mechanistic Insights
The mechanisms through which 4-ABP exerts its biological effects involve multiple pathways. For instance, its role as a p38 MAPK inhibitor has been highlighted in various studies, indicating that it interferes with signaling pathways crucial for cytokine production and inflammation . Moreover, the compound's ability to inhibit VEGF-A translation suggests potential applications in cancer therapy by targeting tumor angiogenesis .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-aminobenzophenone (4-ABP) and its derivatives in academic settings?
- Methodology : The McMurry cross-coupling reaction is widely used, involving equimolar mixtures of this compound and benzophenone under titanium tetrachloride (TiCl₄) catalysis. Purification steps include column chromatography and recrystallization in ethanol. Characterization via ¹H/¹³C NMR and ESI-MS is critical for verifying structural integrity .
- Key Considerations : Solvent choice (e.g., THF for stability) and inert atmosphere (N₂ purging) minimize side reactions.
Q. How are the physicochemical properties of 4-ABP (e.g., pKa, solubility) determined experimentally?
- Methodology : pKa values (e.g., 2.15 ±1 at 25°C) are measured via potentiometric titration in aqueous solutions. Solubility profiles are established using HPLC with acetonitrile/water gradients. Thermal stability is assessed via differential scanning calorimetry (DSC) .
- Data Interpretation : Low pKa indicates protonation at acidic pH, influencing reactivity in biological assays.
Advanced Research Questions
Q. How do structural modifications of 4-ABP derivatives impact their nonlinear optical (NLO) properties?
- Methodology : First-order hyperpolarizability (β) is quantified using electric-field-induced second-harmonic generation (EFISH). Crystal structure analysis (XRD) reveals π-conjugation and dipole alignment, critical for NLO activity. Derivatives with electron-donating groups (e.g., –NH₂) enhance β values .
- Contradictions : Discrepancies in reported β values may arise from solvent polarity or crystal defects, necessitating controlled crystallization protocols .
Q. What strategies resolve contradictions in reported bioactivity of 4-ABP derivatives (e.g., anti-inflammatory IC₅₀ variability)?
- Methodology : Standardize cell models (e.g., LPS-stimulated PBMCs) and validate assays via dose-response curves. Compare inhibition of TNF-α (IC₅₀ = 4–159 nM) and IL-1β (IC₅₀ = 14–226 nM) across studies. SAR analysis identifies substituents (e.g., para-fluoro) that stabilize target binding .
- Data Gaps : Variability may stem from differences in cell viability protocols or kinase selectivity (e.g., p38α MAP kinase vs. off-target effects) .
Q. How can cross-reactivity challenges in 4-ABP detection (e.g., ELISA) be mitigated for accurate quantification?
- Methodology : Optimize polyclonal antibody specificity using haptens like 4-ABP-BSA conjugates. Cross-reactivity testing with analogs (e.g., Michler’s ketone) and matrix-matched calibration (pH 7.4, 0.1M PBS) reduces false positives. Recovery rates >98% validate robustness in fortified samples .
- Limitations : Organic solvents (e.g., acetonitrile) in extraction may denature antibodies, requiring dilution optimization .
Q. Methodological and Analytical Focus
Q. What experimental designs are optimal for studying fluorescence quenching in 4-ABP-based probes?
- Methodology : Use tetraphenylethylene (TPE) conjugates to exploit aggregation-induced emission (AIE). Measure fluorescence intensity at λₑₓ/λₑₘ = 365/480 nm in THF/water mixtures. Phthalimide conjugation quenches emission, enabling turn-on sensing applications .
- Pitfalls : Inconsistent quenching ratios may arise from incomplete conjugation or solvent polarity effects .
Q. How do crystal growth conditions affect the optical quality of 4-ABP derivatives for NLO applications?
- Methodology : Employ vertical Bridgman-Stockbarger techniques with controlled cooling rates (1–5°C/hr). Characterize defects via polarized microscopy and SHG efficiency. High-purity precursors (≥99%) and argon atmospheres minimize inclusions .
- Data Interpretation : Crystallographic anisotropy correlates with SHG output; twinning reduces device performance .
Q. Safety and Compliance
Q. What safety protocols are critical when handling 4-ABP in academic labs?
- Guidelines : Classify 4-ABP under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and emergency showers. Store in sealed containers at ≤25°C .
- Documentation : Maintain SDS sheets with toxicity data (e.g., LD₅₀ = 300–2000 mg/kg in rodents) and spill-response protocols .
Q. Data Reproducibility
Q. How can researchers address discrepancies in published bioassay data for 4-ABP derivatives?
- Framework : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing. Replicate studies using identical cell lines (e.g., HEK293 vs. PBMC) and LPS concentrations (1 µg/mL). Report uncertainties (e.g., ±SEM in IC₅₀) .
- Collaboration : Use open-access platforms like Zenodo for transparent peer review .
Properties
IUPAC Name |
(4-aminophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKHNGHPZZZJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061557 | |
Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-41-3 | |
Record name | 4-Aminobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Aminobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7665 | |
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Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (4-aminophenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH7LQN5JE | |
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